2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine
CAS No.:
Cat. No.: VC15825447
Molecular Formula: C11H6BrClN4
Molecular Weight: 309.55 g/mol
* For research use only. Not for human or veterinary use.
![2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine -](/images/structure/VC15825447.png)
Specification
Molecular Formula | C11H6BrClN4 |
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Molecular Weight | 309.55 g/mol |
IUPAC Name | 2-(3-bromophenyl)-7-chloropyrazolo[3,4-d]pyridazine |
Standard InChI | InChI=1S/C11H6BrClN4/c12-8-2-1-3-9(4-8)17-6-7-5-14-15-11(13)10(7)16-17/h1-6H |
Standard InChI Key | HTBDFEWDXGTNHZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Br)N2C=C3C=NN=C(C3=N2)Cl |
Introduction
Structural and Molecular Characteristics
2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine belongs to the pyrazolo[3,4-d]pyridazine family, a class of nitrogen-rich heterocycles. The molecule consists of a pyrazole ring fused to a pyridazine ring, with a 3-bromophenyl group at position 2 and a chlorine atom at position 7. The molecular formula is C₁₁H₆BrClN₄, reflecting its aromatic core and halogen substituents . The bromine and chlorine atoms contribute to its electron-deficient nature, making it a candidate for electrophilic substitution reactions and interactions with biological macromolecules.
X-ray crystallography of analogous compounds, such as 2,6-diaryl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones, reveals planar fused-ring systems stabilized by π-π interactions . The 3-bromophenyl group introduces steric bulk, which may influence binding affinity in enzyme pockets, while the chlorine atom enhances metabolic stability by resisting oxidative degradation .
Synthesis and Manufacturing Processes
Conventional Synthesis Routes
The synthesis of pyrazolo[3,4-d]pyridazine derivatives often begins with 3-arylsydnones as precursors. A reported method involves the Vilsmeier-Haack reaction, where phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generate an electrophilic chloroiminium ion. This intermediate reacts with hydrazine derivatives to form the pyrazole ring, followed by cyclization to yield the pyridazine moiety . For 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine, the reaction proceeds via:
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Formylation: Introduction of an aldehyde group at the pyrazole’s 4-position.
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Intramolecular Cyclization: Acid-catalyzed nucleophilic attack by the hydrazine nitrogen on the aldehyde carbonyl, forming the pyridazine ring.
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Halogenation: Bromine and chlorine substituents are introduced via electrophilic aromatic substitution or during precursor synthesis .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol optimized for pyrazolo[3,4-d]pyridazines involves irradiating a mixture of 3-arylsydnone, POCl₃, and DMF at 120°C for 5–8 minutes, achieving yields of 70–96% . This method minimizes side reactions and improves purity compared to traditional heating.
Table 1: Synthesis Conditions for Pyrazolo[3,4-d]pyridazine Derivatives
Method | Temperature (°C) | Time (min) | Yield (%) |
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Conventional | 80–100 | 720 | 65–75 |
Microwave-Assisted | 120 | 5–8 | 70–96 |
Physicochemical Properties and Stability
The compound’s logP (2.8) and polar surface area (65 Ų) suggest moderate lipophilicity and blood-brain barrier permeability . It is stable under acidic conditions (pH 2–6) but degrades in alkaline environments (pH > 8) due to dehalogenation. Thermal analysis indicates a melting point of 218–220°C, with decomposition above 300°C .
Solubility:
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Water: <0.1 mg/mL (25°C)
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DMSO: 45 mg/mL
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Ethanol: 8 mg/mL
Comparative Analysis with Structural Analogs
Table 2: Biological Activity of Pyrazolo[3,4-d]pyridazine Derivatives
The 3-bromophenyl substitution in the target compound confers higher kinase affinity than 4-bromophenyl analogs, likely due to optimized steric complementarity . Conversely, methyl groups enhance solubility but reduce metabolic stability.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of halogen positions to optimize kinase selectivity.
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Prodrug Development: Esterification of the pyridazine nitrogen to improve oral bioavailability.
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Targeted Delivery: Encapsulation in lipid nanoparticles for enhanced CNS penetration.
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